molecular formula C8H6ClN3 B599654 4-Amino-6-chlorocinnoline CAS No. 18259-66-0

4-Amino-6-chlorocinnoline

Cat. No. B599654
CAS RN: 18259-66-0
M. Wt: 179.607
InChI Key: FOLORJJGWIUWAW-UHFFFAOYSA-N
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Description

4-Amino-6-chlorocinnoline is a chemical compound with the molecular formula C8H6ClN3. It has a molecular weight of 179.61 . It is a light yellow to brown solid .


Molecular Structure Analysis

The InChI code for 4-Amino-6-chlorocinnoline is 1S/C8H6ClN3/c9-5-1-2-8-6 (3-5)7 (10)4-11-12-8/h1-4H, (H2,10,12) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

4-Amino-6-chlorocinnoline is a solid at room temperature . .

Scientific Research Applications

  • Synthesis and Reactivity: The synthesis of 4-(Oxiran-2-ylmethoxy)cinnoline, a cinnoline analogue, involves the reaction of 4-chlorocinnoline with specific reagents. This process and the reactivity of the resulting compounds have been studied, highlighting the potential for developing novel pharmaceutical compounds (Holzer, Eller, & Schönberger, 2008).

  • Antimicrobial and Antitubercular Activity: Research on aminopyrimidine and thiopyrimidine derivatives, including 3-(2-amino-6-arylpyrimidin-4-yl)-6-chlorocinnolin-4(3H)-one, has shown promising results against various microbes and Mycobacterium tuberculosis, indicating potential applications in treating infections and tuberculosis (Patel, Akbari, Purohit, & Joshi, 2008).

  • Crystallographic and Molecular-Orbital Studies: Investigations into the geometry of antifolate drugs, including the study of cinnoline analogues, contribute to understanding the structural aspects of these compounds, which is crucial for drug design (Hunt, Schwalbe, Bird, & Mallinson, 1980).

  • Antiplasmodial Activity: Research into aminoquinolines, including 4-aminoquinoline derivatives, demonstrates their significance in inhibiting beta-hematin formation and their potential as antimalarial agents (Egan, Hunter, Kaschula, Marques, Misplon, & Walden, 2000).

  • Antitumor Activity: Novel 4-arylaminoquinazoline derivatives have shown potent antitumor activities, indicating the potential use of 4-aminoquinoline analogues in cancer therapy (Zhang, Chen, Li, Gao, Hao, Li, & Yan, 2019).

  • Electrochemical Sensors for Drug Determination: The development of electrochemical sensors for detecting 4-aminoquinoline drugs in biological and environmental samples is an emerging field, important for monitoring drug levels and ensuring safety (Matrouf, Loudiki, Ariouil, Laghrib, Farahi, Bakasse, Saqrane, Lahrich, & El Mhammedi, 2022).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

CDK4/6 inhibitors, which are similar to 4-Amino-6-chlorocinnoline, have shown promise in the treatment of various cancers. Future research is needed to understand the mechanisms governing resistance to these inhibitors and to develop novel therapeutic strategies to overcome clinical resistance .

properties

IUPAC Name

6-chlorocinnolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLORJJGWIUWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chlorocinnoline

Citations

For This Compound
5
Citations
DE Ames - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… The work of Simpson 2 on the quaternisation of 4-amino-6-chlorocinnoline has been re-… cases in which more substantial evidence is available is 4-amino-6-chlorocinnoline (I ; X = NH,) ; …
Number of citations: 0 pubs.rsc.org
HJ Barber, E Lunt - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Similarly prepared were 4-amino-6-chlorocinnoline ( SOYo crude), mp 260-264", and 6-methoxy-4-methylaminocinnoline (40O,/,), mp 235-237', …
Number of citations: 1 pubs.rsc.org
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com
E Lunt, K Washbourn, WR Wragg - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… Crystallisation of the solid (1.33 g., 90%) from dimethylformamide and reprecipitation from 30% acetic acid with aqueous ammonia gave 4-amino-6-chlorocinnoline, mp 277" (lit.,' 277-…
Number of citations: 1 pubs.rsc.org
CM Atkinson, AR Mattocks - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… Simpson5 found that when a similar compound, 4-amino-6-chlorocinnoline methiodide, was treated with aqueous alkali, the main product was a base that was stable at room …
Number of citations: 3 pubs.rsc.org

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